molecular formula C10H17FN4O2 B11741062 3-Amino-1-(2-fluoroethyl)-N-(3-methoxypropyl)-1H-pyrazole-4-carboxamide

3-Amino-1-(2-fluoroethyl)-N-(3-methoxypropyl)-1H-pyrazole-4-carboxamide

Cat. No.: B11741062
M. Wt: 244.27 g/mol
InChI Key: GAXFZSHSKHLSDQ-UHFFFAOYSA-N
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Description

3-Amino-1-(2-fluoroethyl)-N-(3-methoxypropyl)-1H-pyrazole-4-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring, an amino group, a fluoroethyl group, and a methoxypropyl group. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(2-fluoroethyl)-N-(3-methoxypropyl)-1H-pyrazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of the pyrazole ring, followed by the introduction of the amino, fluoroethyl, and methoxypropyl groups. Common reagents used in these reactions include hydrazines, alkyl halides, and various catalysts. The reaction conditions may vary, but they generally involve controlled temperatures and specific solvents to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(2-fluoroethyl)-N-(3-methoxypropyl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

3-Amino-1-(2-fluoroethyl)-N-(3-methoxypropyl)-1H-pyrazole-4-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an inhibitor or activator of specific biological pathways.

    Industry: The compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-Amino-1-(2-fluoroethyl)-N-(3-methoxypropyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to changes in cellular functions. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-1-(2-chloroethyl)-N-(3-methoxypropyl)-1H-pyrazole-4-carboxamide
  • 3-Amino-1-(2-bromoethyl)-N-(3-methoxypropyl)-1H-pyrazole-4-carboxamide
  • 3-Amino-1-(2-iodoethyl)-N-(3-methoxypropyl)-1H-pyrazole-4-carboxamide

Uniqueness

Compared to similar compounds, 3-Amino-1-(2-fluoroethyl)-N-(3-methoxypropyl)-1H-pyrazole-4-carboxamide is unique due to the presence of the fluoroethyl group. This group can significantly influence the compound’s reactivity, stability, and biological activity, making it a valuable subject for further research and development.

Properties

Molecular Formula

C10H17FN4O2

Molecular Weight

244.27 g/mol

IUPAC Name

3-amino-1-(2-fluoroethyl)-N-(3-methoxypropyl)pyrazole-4-carboxamide

InChI

InChI=1S/C10H17FN4O2/c1-17-6-2-4-13-10(16)8-7-15(5-3-11)14-9(8)12/h7H,2-6H2,1H3,(H2,12,14)(H,13,16)

InChI Key

GAXFZSHSKHLSDQ-UHFFFAOYSA-N

Canonical SMILES

COCCCNC(=O)C1=CN(N=C1N)CCF

Origin of Product

United States

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